molecular formula C12H12N2O2 B14207260 1-Benzyl-4-methyl-1H-imidazole-5-carboxylic acid CAS No. 787523-31-3

1-Benzyl-4-methyl-1H-imidazole-5-carboxylic acid

Cat. No.: B14207260
CAS No.: 787523-31-3
M. Wt: 216.24 g/mol
InChI Key: QYLPSVKAEHXMBW-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by a benzyl group at the first position, a methyl group at the fourth position, and a carboxylic acid group at the fifth position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-methyl-1H-imidazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of ammonium acetate and 1,2-diketones under microwave-assisted conditions to produce disubstituted imidazoles .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The use of catalytic systems, such as Schiff’s base complex nickel catalysts, enables efficient one-pot synthesis under microwave-assisted conditions . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted imidazoles depending on the reagents used.

Scientific Research Applications

1-Benzyl-4-methyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The benzyl and methyl groups enhance its binding affinity to various receptors, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

  • 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
  • Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester

Comparison: 1-Benzyl-4-methyl-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher binding affinity to certain receptors and better solubility in polar solvents . This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

787523-31-3

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-benzyl-5-methylimidazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-9-11(12(15)16)14(8-13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16)

InChI Key

QYLPSVKAEHXMBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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